molecular formula C9H14O2 B14140657 4-Butyl-5,6-dihydro-2H-pyran-2-one CAS No. 89030-26-2

4-Butyl-5,6-dihydro-2H-pyran-2-one

Cat. No.: B14140657
CAS No.: 89030-26-2
M. Wt: 154.21 g/mol
InChI Key: OTUJZXOYZDKIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butyl-5,6-dihydro-2H-pyran-2-one is a heterocyclic compound that belongs to the class of pyranones It is characterized by a six-membered ring containing an oxygen atom and a butyl side chain at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-5,6-dihydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For example, the reaction of an appropriate enal or ketone with a catalyst such as N-heterocyclic carbene can lead to the formation of the pyranone ring . Another method includes the ring-closing metathesis of dienes containing a carboxylate group using Grubbs II catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert the pyranone ring into dihydropyran derivatives.

    Substitution: The butyl side chain can undergo substitution reactions with different electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.

    Substitution: Reagents such as alkyl halides or organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various lactones, dihydropyrans, and substituted pyranones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Butyl-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Butyl-5,6-dihydro-2H-pyran-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific side chain and the resulting chemical and biological properties that differentiate it from other pyranones.

Properties

CAS No.

89030-26-2

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

4-butyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C9H14O2/c1-2-3-4-8-5-6-11-9(10)7-8/h7H,2-6H2,1H3

InChI Key

OTUJZXOYZDKIML-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.